molecular formula C6H9NO4 B12356242 (E)-4-ethoxy-3-nitrobut-3-en-2-one

(E)-4-ethoxy-3-nitrobut-3-en-2-one

Cat. No.: B12356242
M. Wt: 159.14 g/mol
InChI Key: KWFYVTXHLRZERV-GQCTYLIASA-N
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Description

(E)-4-ethoxy-3-nitrobut-3-en-2-one is an organic compound characterized by its unique structure, which includes an ethoxy group, a nitro group, and a conjugated double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-ethoxy-3-nitrobut-3-en-2-one typically involves the reaction of ethyl acetoacetate with nitromethane under basic conditions. The reaction proceeds through a Michael addition followed by an elimination step to form the desired product. The reaction conditions often include the use of a strong base such as sodium ethoxide in an ethanol solvent, and the reaction is carried out at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-4-ethoxy-3-nitrobut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oximes or nitriles.

    Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Oximes, nitriles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-4-ethoxy-3-nitrobut-3-en-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its reactive functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-4-ethoxy-3-nitrobut-3-en-2-one involves its reactive functional groups. The nitro group can participate in redox reactions, while the ethoxy group can undergo nucleophilic substitution. These reactions can lead to the formation of various products that interact with biological molecules or materials.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-3-nitrobut-3-en-2-one: Lacks the (E)-configuration, leading to different reactivity and properties.

    4-methoxy-3-nitrobut-3-en-2-one: Similar structure but with a methoxy group instead of an ethoxy group.

    3-nitrobut-3-en-2-one: Lacks the ethoxy group, resulting in different chemical behavior.

Properties

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

(E)-4-ethoxy-3-nitrobut-3-en-2-one

InChI

InChI=1S/C6H9NO4/c1-3-11-4-6(5(2)8)7(9)10/h4H,3H2,1-2H3/b6-4+

InChI Key

KWFYVTXHLRZERV-GQCTYLIASA-N

Isomeric SMILES

CCO/C=C(\C(=O)C)/[N+](=O)[O-]

Canonical SMILES

CCOC=C(C(=O)C)[N+](=O)[O-]

Origin of Product

United States

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